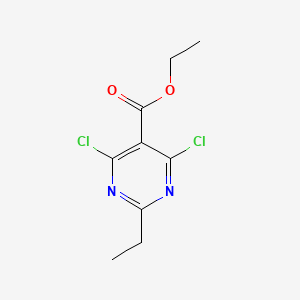
3-(Iodomethyl)cyclopentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Iodomethyl)cyclopentanone is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an iodomethyl group attached to the cyclopentanone ring. It is a versatile intermediate used in various chemical reactions and has applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)cyclopentanone can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with iodomethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Another method involves the use of a Grignard reagent, where cyclopentanone is reacted with iodomethyl magnesium bromide. This reaction is carried out in anhydrous ether or THF under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Iodomethyl)cyclopentanone undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or ethanol.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include carboxylic acids and ketones.
Reduction Reactions: Products include alcohols and alkanes.
Wissenschaftliche Forschungsanwendungen
3-(Iodomethyl)cyclopentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and as a building block in polymer synthesis.
Wirkmechanismus
The mechanism of action of 3-(Iodomethyl)cyclopentanone involves its reactivity with various nucleophiles and electrophiles. The iodomethyl group is highly reactive, making it a suitable leaving group in substitution reactions. The carbonyl group in the cyclopentanone ring can undergo nucleophilic addition, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the cyclopentanone ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanone: Lacks the iodomethyl group and is less reactive in substitution reactions.
3-(Bromomethyl)cyclopentanone: Similar structure but with a bromine atom instead of iodine, making it less reactive due to the lower leaving group ability of bromine.
3-(Chloromethyl)cyclopentanone: Contains a chlorine atom, which is even less reactive than bromine in substitution reactions.
Uniqueness
3-(Iodomethyl)cyclopentanone is unique due to the presence of the iodomethyl group, which enhances its reactivity in various chemical reactions. The iodine atom is a better leaving group compared to bromine and chlorine, making the compound more versatile in synthetic applications. This increased reactivity allows for the efficient synthesis of a wide range of derivatives, making it a valuable intermediate in organic chemistry.
Eigenschaften
Molekularformel |
C6H9IO |
|---|---|
Molekulargewicht |
224.04 g/mol |
IUPAC-Name |
3-(iodomethyl)cyclopentan-1-one |
InChI |
InChI=1S/C6H9IO/c7-4-5-1-2-6(8)3-5/h5H,1-4H2 |
InChI-Schlüssel |
FVUGNUPDVVXVPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)CC1CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


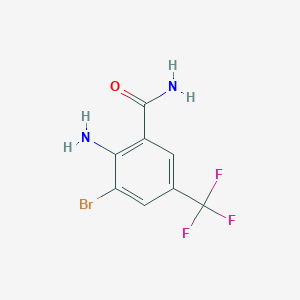
![tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12969371.png)
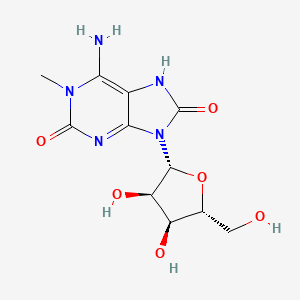
![3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one](/img/structure/B12969385.png)
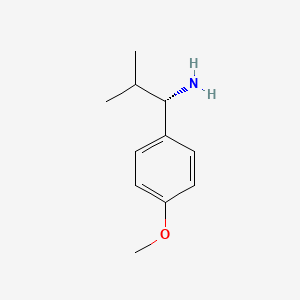
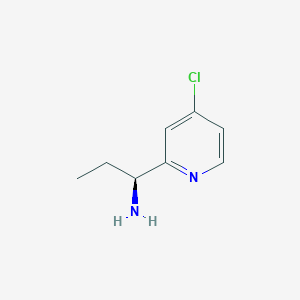
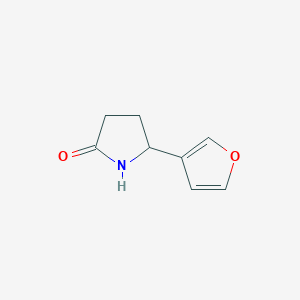
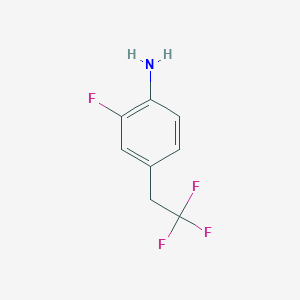
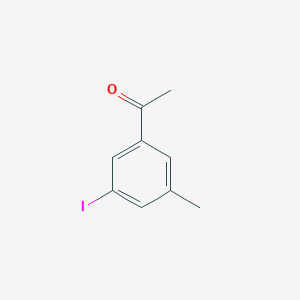
![Methyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12969417.png)
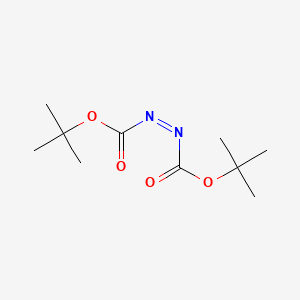
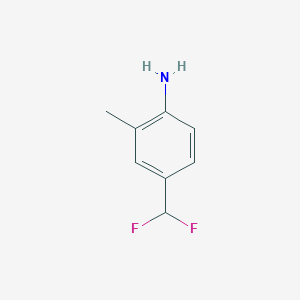
![8-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B12969436.png)
